N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,14-6-2-1-3-7-14)17-11-13-5-4-9-18(12-13)15-16-8-10-21-15/h1-3,6-8,10,13,17H,4-5,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYBXJSHOKHDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the thiazole or piperidine rings .
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anti-inflammatory applications, it inhibits the cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide to analogs in terms of structural features , biological activity , and physicochemical properties .
Structural Analogues with Piperidine and Sulfonamide Motifs
Key Observations :
- Thiazole vs. Pyridine/Phenoxy Groups: The thiazole in the target compound may enhance electron-deficient character compared to pyridine or aryloxy groups, influencing interactions with hydrophobic enzyme pockets .
- Piperidine Flexibility : The piperidine scaffold in the target compound likely improves conformational adaptability for receptor binding compared to rigid Schiff bases (e.g., L1) .
Physicochemical and Computational Insights
- LogP and Solubility : Thiazole-containing compounds typically exhibit moderate LogP values (~2.5–3.5), balancing lipophilicity for membrane penetration and aqueous solubility. This contrasts with more polar Schiff bases (e.g., L1, LogP ~1.8) .
- DFT and Docking Studies: Pyridine-based sulfonamides (e.g., compound 2a) show strong binding to insecticidal targets via π-π stacking.
Biological Activity
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiazole ring, a piperidine ring, and a benzenesulfonamide moiety. The molecular formula is , and the compound's synthesis typically involves multiple steps, starting from the preparation of thiazole and piperidine intermediates, which are then coupled to form the final product under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of enzymes or receptors, leading to various biological effects. For instance, sulfonamide analogues have been found to inhibit the NLRP3 inflammasome, a critical component in inflammatory responses linked to various diseases .
Inhibition of NLRP3 Inflammasome
Recent studies have highlighted the compound's potential as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a significant role in inflammatory diseases, making it a promising target for therapeutic intervention. In vivo studies demonstrated that certain analogues of benzenesulfonamide exhibited potent inhibitory effects on this inflammasome, suggesting that modifications on the sulfonamide moiety can enhance biological activity .
Antitumor Activity
Research into related compounds has shown promising antitumor activities against various cancer cell lines. For example, compounds structurally similar to this compound have been tested against tumor cell lines such as Huh7 (hepatocellular carcinoma) and PC3 (prostate carcinoma), revealing IC50 values lower than 10 μM for some derivatives .
Study on JC124
In a study involving JC124, a benzenesulfonamide analogue, it was observed that this compound significantly reduced infarct size in mouse models of acute myocardial infarction. The treatment with JC124 showed an inhibitory potency of 3.25 μM against IL-1β release, highlighting its potential therapeutic application in cardiovascular diseases .
Comparative Analysis of Analogues
A comparative analysis of various analogues revealed that structural modifications significantly influenced their biological activity. For instance:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| JC121 | 0.55 | NLRP3 inhibition |
| JC124 | 0.42 | Cardiac protection |
| Glyburide | Varies | Antidiabetic & anti-inflammatory effects |
This table illustrates how specific changes in chemical structure can lead to enhanced biological effects.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and connectivity (e.g., sulfonamide -SO₂- at δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ = 377.4 g/mol) .
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% theoretical) .
How to design experiments to elucidate the structure-activity relationship (SAR) of this compound?
Q. Advanced Research Focus
- Functional Group Modifications : Synthesize analogs with variations in the thiazole, piperidine, or sulfonamide groups. For example:
- Replace thiazole with oxazole to assess heterocycle impact .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or receptors (GPCRs) using IC₅₀/EC₅₀ assays .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .
What are the known pharmacological targets or pathways influenced by this sulfonamide derivative?
Q. Basic Research Focus
- Enzyme Inhibition : Preliminary studies suggest activity against carbonic anhydrase IX (CA-IX) and tyrosine kinases, relevant in cancer .
- Anti-inflammatory Pathways : Modulation of COX-2 or NF-κB signaling via sulfonamide interactions .
- Antimicrobial Activity : Thiazole-piperidine hybrids show Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) .
Validation Tools : Western blotting, qPCR, and ELISA quantify pathway modulation .
What strategies improve the yield of critical intermediates during synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Use Pd/C or CuI for coupling reactions to reduce side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonamide formation .
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (yield increase: 15–20%) .
- Cryogenic Purification : Low-temperature recrystallization minimizes impurity carryover .
How to assess the compound’s stability under different storage conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC .
- Solution Stability : Test in DMSO or PBS (pH 7.4) at 25°C; degradation >5% indicates need for lyophilization .
- Long-Term Storage : Store at -20°C under argon; use amber vials to prevent photolysis .
How to address discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus
- Re-evaluate Docking Parameters : Adjust protonation states, solvation models, or binding site flexibility .
- In Vitro Counter-Screens : Test off-target effects (e.g., hERG binding, CYP450 inhibition) to identify confounding factors .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites altering observed activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
